The table below summarizes the key technical data for Kgp-IN-1 hydrochloride, as provided by the chemical supplier MedChemExpress [1].
| Property | Detail |
|---|---|
| CAS Number | 2097865-47-7 [1] |
| Molecular Formula | C₁₉H₂₅ClF₄N₄O₃ [1] |
| Molecular Weight | 468.87 g/mol [1] |
| Chemical Name | Described in patent WO2017201322A1 as compound 13-R [1] |
| Appearance | Solid (white to off-white) [1] |
| Solubility | 125 mg/mL in DMSO (266.60 mM) [1] |
| Storage | 4°C, sealed, away from moisture [1] |
| Primary Target | Arginine-specific gingipain (Rgp) [1] |
This compound is used in basic research to study the mechanisms of periodontitis and its systemic links. P. gingivalis is a keystone pathogen in periodontitis, and its virulence is heavily dependent on gingipain proteases [2].
Kgp protease impairs host interferon signaling, leading to increased viral susceptibility [2].
The following is a standard methodology for assessing Kgp enzyme inhibition, which can be adapted for evaluating inhibitors like this compound [4].
Standard workflow for Kgp enzyme inhibition assay [4].
Materials and Reagents:
Procedure:
The table below summarizes the core information available for this research compound.
| Property | Description |
|---|---|
| Name | This compound hydrochloride |
| CAS Number | 2097865-47-7 [1] |
| Molecular Formula | C₁₉H₂₅ClF₄N₄O₃ [1] |
| Molecular Weight | 468.87 g/mol [1] |
| Related Patent | WO2017201322A1, compound 13-R [1] |
| Primary Target | Arginine-specific gingipain (Rgp) [1] |
| Chemical Structure | Available from the supplier [1] |
| Current Status | For research use only [1] |
A notable point of confusion is that the compound is named This compound but is described in the source as an inhibitor of arginine-specific gingipains (Rgp), not the lysine-specific gingipain (Kgp) [1]. This discrepancy between the name and the described target is important to note.
While a specific bioassay protocol for this compound was not found, research into gingipain inhibitors commonly uses enzyme activity assays. The following general protocol for measuring Kgp enzyme activity can be adapted to test inhibitors like this compound [2].
Experimental workflow for gingipain activity assay.
Kgp and Rgp are cysteine proteases produced by the periodontal pathogen Porphyromonas gingivalis and are considered major virulence factors [3] [4]. They are crucial for bacterial survival, nutrient acquisition, and evasion of the host immune response [4].
Inhibiting these enzymes is a valid therapeutic strategy because:
The relationship between Kgp and host immune signaling can be visualized as follows:
Kgp disrupts host immunity by degrading key signaling molecules.
The search for gingipain inhibitors is an active field, though this compound itself appears early-stage. Other therapeutic approaches include:
The table below summarizes the key information available for Kgp-IN-1 hydrochloride.
| Property | Description |
|---|---|
| Name | This compound hydrochloride |
| CAS Number | 2097865-47-7 [1] |
| Molecular Formula | C₁₉H₂₅ClF₄N₄O₃ [1] |
| Molecular Weight | 468.87 g/mol [1] |
| Supplier | MedChemExpress (MCE) [1] |
| Primary Stated Target | Arginine-specific gingipain (Rgp) [1] |
| Source Patent | WO2017201322A1, compound 13-R [1] |
| Physical Form | White to off-white solid [1] |
| Solubility | 125 mg/mL in DMSO (266.60 mM) [1] |
The commercial information for This compound hydrochloride explicitly defines it as an arginine-specific gingipain (Rgp) inhibitor [1]. This is a crucial point of confusion, as the name "this compound" suggests it should inhibit the lysine-specific gingipain (Kgp). You must verify the true specificity of this compound through primary literature before designing any experiments, as its name appears to be misleading.
To illustrate the potential therapeutic rationale for developing a Kgp inhibitor, the diagram below shows the role of Kgp in the pathogenesis of Porphyromonas gingivalis, based on general scientific research [2] [3].
The table below summarizes the basic information available for Kgp-IN-1:
| Property | Description |
|---|---|
| Name | This compound (hydrochloride salt) [1] |
| CAS Number | 2097865-47-7 [1] |
| Molecular Formula | C₁₉H₂₅ClF₄N₄O₃ [1] |
| Molecular Weight | 468.87 g/mol [1] |
| Supplier | MedChemExpress (MCE) [1] |
| Primary Stated Target | Arginine-specific gingipain (Rgp) [1] |
| Related Experimental Protocol | Gingipain enzyme inhibition assay (provided by Bio-protocol) [2] |
A key finding from a recent study is that this compound was identified as a potential inhibitor for a target different from its stated one. The table below details this finding and the current research status.
| Aspect | Findings & Current Status |
|---|---|
| Novel Identified Activity | A 2024 computational and simulation study identified this compound as one of five compounds from the MCE library with potential to inhibit neuraminidase N1 of the influenza A virus [3]. |
| Research Context | The study used machine learning and molecular dynamics simulations to suggest this new activity; it is a predictive finding that requires experimental validation [3]. |
| Potency Against Gingipains | Information is missing. The search results do not provide quantitative data (e.g., IC₅₀ values) for this compound's activity against Rgp or Kgp gingipains. |
| In-Vivo/In-Vitro Data | Information is missing. No experimental results from biological assays or animal models were reported in the search results. |
While specific data for this compound is lacking, a general biochemical assay for measuring Kgp enzyme activity is available. You can adapt this protocol to test this compound [2].
Although data on this compound is sparse, understanding the biological role of its target, the Kgp enzyme, is crucial for research. Kgp (Lys-gingipain) is a key virulence factor produced by the periodontal pathogen Porphyromonas gingivalis.
The diagram below illustrates the role of Kgp in pathogenesis and how its inhibition could be a therapeutic strategy.
The specific molecular mechanisms by which Kgp impairs host immunity include:
Given the limited data, here are suggestions for your research on this compound:
Kgp is a critical virulence factor for the periodontal pathogen Porphyromonas gingivalis. Here are its key characteristics and functions:
The diagram below illustrates how Kgp functions within the broader mechanism of P. gingivalis pathogenesis.
While "Kgp-IN-1" is not listed, recent research has identified promising inhibitor scaffolds, particularly among food-derived flavonoids. The table below summarizes key experimental data for several active compounds from a 2024 study [2].
| Inhibitor Candidate | MIC (Hb Medium) (μg/mL) | MIC (Heme Medium) (μg/mL) | KGP Protease Inhibition (IC₅₀, μg/mL) | Hemolysis Inhibition (IC₅₀, μg/mL) |
|---|---|---|---|---|
| Phloretin | 12.5 | 25 | 10.4 | 5.2 |
| Trilobatin | 50 | 100 | 19.8 | 24.9 |
| Phlorizin | 50 | 100 | 21.9 | 17.1 |
| Hesperetin Dihydrochalcone | 50 | 100 | 32.8 | 22.1 |
| Naringenin | 100 | >400 | 38.5 | 42.6 |
| Naringenin 7-O-glucoside | 100 | >400 | 43.8 | 49.6 |
Key Structure-Activity Relationship (SAR) Insights [2]:
The following workflow, derived from the literature, outlines a robust methodology for identifying and validating Kgp inhibitors, combining computational and experimental techniques [2].
Detailed Methodologies:
The field is moving towards highly specific, target-based drug discovery. For a putative compound like "this compound", the following steps would be logical progression points:
I hope this detailed technical background on the target, inhibitory strategies, and experimental frameworks provides a solid foundation for your research. If you have any alternative identifiers or chemical descriptors for "this compound", I can perform a more targeted search.
The initial phase of investigating a new drug candidate focuses on characterizing its core physicochemical properties and establishing early-stage biological activity. The goals are to validate its potential and identify key parameters for further optimization [1] [2]. The workflow for this initial profiling is outlined below.
Overview of preliminary compound investigation workflow
A preliminary quantitative analysis generates data across several key domains. The following tables summarize the typical parameters measured and the experimental protocols used to obtain them.
Table 1: Core Physicochemical & In Vitro Pharmacological Profiling
| Parameter Category | Specific Metrics | Common Experimental Protocols |
|---|
| Physicochemical Properties | Solubility, lipophilicity (LogP/LogD), pKa, chemical stability [2] | • Shake-flask method (LogP) • Potentiometric titration (pKa) • High-Performance Liquid Chromatography (HPLC) stability assays | | In Vitro Potency & Efficacy | Half-maximal inhibitory concentration (IC50), dissociation constant (Ki) [2] | • Cell-based reporter assays • Enzyme activity assays • Radioligand binding assays | | Early ADMET Profile | Metabolic stability (microsomal half-life), CYP450 inhibition, membrane permeability (Papp), cytotoxicity (CC50) [2] | • Caco-2 transwell model (permeability) • Human liver microsome incubation (metabolic stability) • MTT/XTT assay (cytotoxicity) |
Table 2: Key In Vitro Safety & Selectivity Parameters
| Parameter | Description | Experimental Method |
|---|---|---|
| hERG Inhibition | Predicts risk of cardiotoxicity (QT prolongation) | hERG patch-clamp assay |
| Kinase Panel Selectivity | Assesses selectivity over other kinases to predict off-target effects | Kinase profiling against a panel of 50-100 kinases |
| Plasma Protein Binding | Determines the fraction of drug bound to plasma proteins | Equilibrium dialysis or ultrafiltration |
Here is a deeper dive into the methodologies for two critical experiments mentioned in the tables.
Protocol 1: Enzyme Inhibition Assay (IC50 Determination) This protocol measures the concentration of a compound required to inhibit a target enzyme's activity by half.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA) This high-throughput assay predicts passive transcellular permeability.
Papp = (V_A * V_D) / (A * (V_A + V_D) * t) * ln(1 - [Drug]_acceptor/[Drug]_equilibrium), where V_A and V_D are the volumes of the acceptor and donor wells, A is the filter area, and t is the incubation time.For a kinase inhibitor like this compound, mapping its interaction within the cellular signaling network is crucial. The diagram below illustrates a generic pathway for a kinase inhibitor, which would need to be adapted based on this compound's specific target.
Generic signaling pathway for a kinase inhibitor
The table below summarizes the core information for the research chemical Kgp-IN-1 and its salt form.
| Property | This compound | This compound hydrochloride |
|---|---|---|
| Reported Target | Arginine-specific gingipain (Rgp) [1] [2] | Arginine-specific gingipain (Rgp) [3] |
| CAS Number | 2097865-36-4 [1] [2] | 2097865-47-7 [3] |
| Molecular Formula | C₁₉H₂₄F₄N₄O₃ [1] [2] | C₁₉H₂₅ClF₄N₄O₃ [3] |
| Molecular Weight | 432.41 g/mol [1] [2] | 468.87 g/mol [3] |
| Chemical Source | Extracted from patent WO2017201322A1, compound 13-R [1] [3] | Salt form of the above compound [3] |
| Key Advantage | - | Typically enhanced water solubility and stability [1] |
| Solubility (DMSO) | - | 125 mg/mL (266.60 mM) [3] |
A critical point of confusion exists in the available data:
This discrepancy between the commercial naming of the compound and the established biological role of the Kgp enzyme itself is significant and must be considered when planning research.
While data specific to this compound's efficacy is absent from the search results, the mechanisms by which gingipains, particularly Kgp, modulate host cell functions are well-documented. The following diagram synthesizes these findings from the literature.
The biological consequences outlined in the diagram are supported by these key experimental findings:
For researchers looking to validate inhibitor activity, the following established biochemical assay for Kgp enzyme inhibition can serve as a reference. Please note that this protocol is cited for general context and is not specifically linked to this compound [6].
| Property | Detail |
|---|---|
| CAS Number | 2097865-47-7 [1] |
| Molecular Formula | C₁₉H₂₅ClF₄N₄O₃ [1] |
| Molecular Weight | 468.87 g/mol [1] |
| Biological Target | Arginine-specific gingipain (Rgp) [1] |
| Source | Extracted from patent WO2017201322A1, compound 13-R [1] |
| Appearance | White to off-white solid [1] |
| Storage | 4°C, sealed storage, away from moisture [1] |
Kgp-IN-1 hydrochloride is a small molecule inhibitor developed to target the Rgp protease, a key virulence factor produced by the periodontal pathogen Porphyromonas gingivalis [1]. Inhibiting Rgp and the related Lys-gingipain (Kgp) is a promising therapeutic strategy, as these enzymes are critical for bacterial nutrition, evasion of host immune responses, and overall virulence [2].
The diagram below outlines a proposed in vitro workflow for evaluating this compound hydrochloride, based on standard practices for characterizing enzyme inhibitors.
Given the absence of explicit protocols in the search results, the following sections are proposed based on the available data and standard laboratory methods for characterizing enzyme inhibitors.
This protocol is based on the solubility data provided by the supplier [1].
The table below outlines key parameters for proposed experiments to characterize this compound hydrochloride.
| Assay Type | Proposed Protocol & Key Parameters | Potential Readout / Analysis |
|---|
| Enzymatic Inhibition | • Incubate purified Rgp enzyme with varying concentrations of this compound hydrochloride. • Use a fluorogenic or chromogenic substrate with an arginine residue (e.g., Bz-Arg-pNA). • Monitor substrate cleavage over time (e.g., absorbance or fluorescence). | • Calculate IC₅₀ (concentration for 50% inhibition). • Determine inhibition kinetics (e.g., Ki, mode of action). | | Cellular Protection Assay | • Use a gingival keratinocyte or fibroblast cell line. • Pre-treat cells with this compound before challenging with P. gingivalis or purified Rgp. • Measure cell viability (e.g., MTT assay) or host protein degradation (e.g., immunoblotting). | • Quantify reduction in host cell death. • Measure protection of specific host proteins (e.g., cytokines, receptors). | | Bacterial Phenotype Assay | • Culture P. gingivalis (e.g., strain W50) in a defined medium with BSA as the sole protein source [2]. • Add this compound to the growth medium. • Observe colony pigmentation on blood agar and measure growth kinetics [2]. | • Lack of black pigmentation indicates successful Rgp/Kgp inhibition [2]. • Impaired growth in defined medium confirms role in nutrient acquisition [2]. |
Chemical Identity: Kgp-IN-1 is an arginine-specific gingipain (Rgp) inhibitor cited in patent WO2017201322A1 [1]. Its hydrochloride salt is commonly used for enhanced water solubility and stability [2].
Solubility and Storage Conditions
The table below summarizes the key physical properties and handling conditions for this compound and its hydrochloride salt.
| Property | This compound (Free Base) | This compound Hydrochloride |
|---|---|---|
| Molecular Weight | 432.41 g/mol [1] | 468.87 g/mol [2] |
| CAS Number | 2097865-36-4 [1] | 2097865-47-7 [2] |
| Recommended Solvent | Information limited; DMSO is typically used for stock solutions. | DMSO [2] |
| Solubility in DMSO | To be determined experimentally | 125 mg/mL (266.60 mM) [2] |
| Primary Solid Storage | Information limited; recommended to follow salt form guidelines. | 4°C, sealed storage, away from moisture [2] |
| Stock Solution Storage | Information limited; recommended to follow salt form guidelines. | -80°C (6 months) / -20°C (1 month); sealed, away from moisture [2] |
A. This compound Hydrochloride in DMSO
The following protocols for the hydrochloride salt are recommended to achieve a working concentration of ≥ 2.08 mg/mL and are suitable for administration in vivo [2].
Protocol 1: Aqueous Solution (Recommended for short-term studies) This protocol yields a clear, aqueous solution using biocompatible solvents.
Protocol 2: Cyclodextrin-Based Solution This method uses a solubilizing agent and is an alternative for in vivo work.
Protocol 3: Oil-Based Suspension (Use with caution for long-term dosing) This is suitable if the dosing period exceeds half a month, but should be chosen carefully.
The following diagram outlines the decision-making process for handling this compound, from storage to preparing working solutions for experiments.
Background Influenza A virus poses a continuous global health threat. Neuraminidase (N1) is a key viral protein that facilitates the release of new viral particles from infected cells, making it a major target for anti-influenza drugs like oseltamivir. However, the emergence of drug-resistant strains necessitates the discovery of new inhibitors [1] [2].
Kgp-IN-1 was identified as a promising compound from the MedChemExpress (MCE) database using an integrated computational approach. The following notes and protocols summarize the strategy, which combines a machine learning-based initial screen with detailed atomistic simulations to validate and understand the compound's binding affinity and interactions with the N1 target [1] [2].
Experimental Workflow The discovery process for this compound followed a sequential workflow, illustrated in the diagram below.
Diagram Title: this compound Identification Workflow
This protocol describes the initial high-throughput screening of a large compound library to identify promising candidates.
This protocol refines the ML results by predicting the atomic-level interaction between the shortlisted compounds and the target protein.
This protocol assesses the stability of the protein-ligand complex and provides a more rigorous estimate of binding affinity under dynamic, solvated conditions.
ΔGLIE = α(〈VvdW-l-s〉b - 〈VvdW-l-s〉f) + β(〈Vcoul-l-s〉b - 〈Vcoul-l-s〉f) + γ
where α, β, and γ are empirical parameters, VvdW-l-s and Vcoul-l-s are the van der Waals and electrostatic interaction energies between the ligand and its surroundings, and the subscripts b and f denote the bound and free states, respectively [1] [2].The following tables consolidate the key quantitative findings from the research.
Table 1: Top Five Potential N1 Inhibitors Identified by Machine Learning
| Compound Name | ML-Predicted ΔG (kcal mol⁻¹) |
|---|---|
| Micronomicin | -10.01 |
| Didesmethyl cariprazine | -9.86 |
| Argatroban | -9.79 |
| This compound | -9.62 |
| AY 9944 | -9.52 |
Source: [1]
Table 2: Key Residues in Neuraminidase N1 Active Site These residues were identified as critical for ligand binding in the simulations [1] [2].
| Glu119 | Asp151 | Arg152 | Trp179 | Gln228 |
|---|---|---|---|---|
| Glu277 | Glu278 | Arg293 | Asn295 | Tyr402 |
Table 3: Core MD Simulation Parameters for Protocol 3
| Parameter | Specification |
|---|---|
| Software | GROMACS 2019.6 |
| Force Field | AMBER99SB-ILDN (Protein), GAFF (Ligand) |
| Water Model | TIP3P |
| System Size | ~56,000 atoms (Complex) |
| Simulation Length | 100 ns (Complex), 5 ns (Free Ligand) |
| Temperature | 310 K |
| Pressure | 1 atm |
The molecular dynamics simulations revealed that this compound forms stable interactions within the active site of neuraminidase. The binding is mediated by a network of van der Waals forces, hydrogen bonds, and electrostatic interactions with key residues.
The diagram below illustrates the proposed binding network of this compound, highlighting the critical residues identified in the study.
Diagram Title: Key N1 Residues for this compound Binding
The integrated protocol combining GraphConv-based machine learning, molecular docking, and molecular dynamics simulations successfully identified this compound as a promising inhibitor of influenza A virus neuraminidase N1.
1. Background and Discovery Neuraminidase (NA) is a critical surface glycoprotein of the influenza virus, essential for the release of nascent viral particles from infected cells by cleaving terminal sialic acid residues [1] [2]. It is a well-established target for antiviral drugs. Kgp-IN-1 was identified as a potential neuraminidase N1 inhibitor through a sophisticated computer-aided drug design (CADD) pipeline. This approach combined knowledge-based machine learning with physics-based atomistic simulations to screen approximately 10,000 compounds from the MedChemExpress (MCE) database [3].
2. Computational Evidence and Binding Affinity The initial discovery phase employed a trained machine learning (ML) model using Graph Convolutional Networks (GraphConv) to predict ligand-binding affinity. This model demonstrated a strong correlation with experimental data (R = 0.80 ± 0.04). This compound was ranked among the top five compounds, with a predicted binding free energy (ΔGML) of -9.62 kcal mol⁻¹, indicating high potential for strong inhibition [3]. Subsequent molecular docking and molecular dynamics (MD) simulations confirmed this prediction and provided atomistic details of the binding interaction.
3. Key Protein-Ligand Interactions Molecular dynamics simulations clarified that the binding of ligands like this compound to neuraminidase N1 is stabilized by interactions with specific amino acid residues within the enzyme's active site. The following residues were identified as critical for the ligand-binding process [3]:
| Role in Binding | Key Neuraminidase N1 Residues |
|---|---|
| Critical Active Site Residues | Glu119, Asp151, Arg152, Trp179, Gln228, Glu277, Glu278, Arg293, Asn295, Tyr402 |
These residues are involved in crucial van der Waals, electrostatic, and hydrogen-bonding interactions that stabilize the inhibitor complex.
The study of this compound's inhibitory activity involves a multi-step computational and validation workflow. The following diagram illustrates the integrated protocol from initial screening to validation:
This protocol outlines the computational steps used to discover this compound [3].
1.1 Machine Learning-Based Screening
1.2 Molecular Docking Simulations
1.3 Molecular Dynamics (MD) Simulations and Free Energy Calculations
To experimentally confirm the inhibitory activity predicted in silico, the Enzyme-Linked Lectin Assay (ELLA) is the recommended standard method [4] [2].
2.1 ELLA Protocol for N1 Inhibition
The key steps of this experimental validation protocol are summarized below:
When establishing the ELLA-NI, the following performance characteristics should be validated to ensure reliability and reproducibility [2]:
| Parameter | Assessment Goal | Typical Acceptance Criteria |
|---|---|---|
| Precision | Measure intra- and inter-assay variability. | Coefficient of Variation (CV) < 20-30% |
| Linearity | Verify dilution integrity of the sample. | R² > 0.95 over the working range |
| Specificity | Ensure antibodies to Hemagglutinin (HA) do not cause steric inhibition of NA. | Use RG viruses with mismatched HA or recombinant NA [1] [2] |
| Robustness | Evaluate the assay's resilience to small, deliberate changes in protocol. | Results remain within predefined acceptable limits |
This compound represents a promising candidate for anti-influenza therapy, identified through an advanced computational pipeline. Its predicted strong binding to the N1 active site, facilitated by key residues like Glu119 and Asp151, warrants further experimental investigation. Researchers can utilize the detailed protocols for molecular dynamics simulations and the standardized ELLA-NI assay to validate and characterize the inhibitory activity of this compound, contributing to the development of novel neuraminidase inhibitors.
This protocol is adapted from established methods for assessing gingipain inhibitor efficacy [1] [2] [3].
The assay measures the inhibition of Arg-gingipain (Rgp) activity by a candidate compound (Kgp-IN-1). Gingipains cleave synthetic peptide substrates, releasing a fluorescent product. Inhibitor potency is determined by the reduction in fluorescence intensity compared to an uninhibited control.
The diagram below outlines the key steps in the inhibition assay procedure.
Sample Preparation:
Pre-incubation:
Reaction Initiation and Measurement:
Controls:
% Inhibition = [1 - (V_inhibited / V_negative_control)] × 100The table below summarizes experimental parameters from related studies that can inform your assay development with This compound.
| Parameter | Exemplary Values from Literature | Source |
|---|---|---|
| Inhibitor Examples | Quercetin, specific Kgp-inhibitor designed for W50 strain | [4] [2] |
| Assay Duration | Up to 120 minutes | [1] |
| Measurement Type | Continuous fluorescence monitoring | [1] |
| Inhibition Calculation | Dose-dependent inhibition rates (e.g., 62.4% at 12.5 µM for Quercetin vs. Rgp) | [2] |
| Advanced Techniques | Gelatin zymography with specific inhibitors for characterization | [3] |
The table below summarizes the key information for this compound (Hydrochloride salt form) gathered from the search results [1].
| Property | Description |
|---|---|
| Catalog Name | This compound hydrochloride |
| Recommended Target | Arginine-specific gingipain (Rgp) [1] |
| Molecular Formula | C₁₉H₂₅ClF₄N₄O₃ [1] |
| Molecular Weight | 468.87 g/mol [1] |
| CAS Number | 2097865-47-7 [1] |
| Physical Form | Solid [1] |
| Storage | 4°C, sealed storage, away from moisture [1] |
A critical point of confusion exists in the naming of this compound [1]:
The following protocol is adapted from a general gingipain activity assay [5] and can be used as a starting point to evaluate the inhibitory activity of this compound.
To determine the inhibitory concentration (IC₅₀) of this compound against Rgp enzyme activity in a cell-free system.
The diagrams below illustrate the biological role of gingipains, particularly Kgp, based on recent research, which is essential for understanding the potential application of inhibitors.
The following flowchart outlines a general experimental approach for studying gingipain inhibitors in a cellular context, integrating information from the search results.
Kgp-IN-1 hydrochloride is a small molecule inhibitor developed to target arginine-specific gingipains (Rgps), which are key virulence factors produced by the periodontal pathogen Porphyromonas gingivalis [1]. The table below summarizes its core characteristics.
| Property | Description |
|---|---|
| Target | Arginine-specific gingipains (RgpA/RgpB) of P. gingivalis [1] |
| Molecular Weight | 468.87 g/mol [1] |
| CAS Number | 2097865-47-7 [1] |
| Chemical Formula | C₁₉H₂₅ClF₄N₄O₃ [1] |
| Recommended Solvent | DMSO (up to 266.6 mM) [1] |
| Primary Research Application | Inhibition of Rgp activity to study gingipain function in host-pathogen interactions, immune signaling, and disease models [2] [1] [3] |
This protocol covers the preparation of this compound for in vitro experiments.
Preparation of Stock Solution
Dosing of Cell Cultures
This protocol adapts a standard gingipain activity assay for use with this compound [6].
Reaction Setup
Activity Measurement
Data Analysis
To help visualize the strategic use of this compound in a research project, the following diagram outlines a typical experimental workflow and the key signaling pathways you might investigate.
Kgp-IN-1 is a putative inhibitor targeting Lysine-specific gingipain (Kgp), a key cysteine protease virulence factor produced by the periodontal pathogen Porphyromonas gingivalis. Gingipains are critically involved in the pathogenesis of periodontitis and have been linked to the progression of systemic conditions, including Alzheimer's disease, rheumatoid arthritis, and cardiovascular diseases [1]. The isolation and characterization of gingipains are therefore essential for understanding their mechanism of action and for developing effective inhibitors [1]. This document provides a detailed application note and experimental protocol for the dosing, administration, and comprehensive evaluation of this compound, aimed at researchers and professionals in drug development. The protocol is designed to be adaptable, as specific quantitative data for this compound was not available in the published literature at the time of writing.
A successful investigation into this compound requires a structured approach, from initial in vitro characterization to in vivo efficacy and pharmacokinetic profiling. The following workflows outline the key stages of this process.
The diagram below outlines the foundational in vitro assays required to characterize this compound before progressing to more complex in vivo studies.
An integrated Pharmacokinetic/Pharmacodynamic (PK/PD) study is crucial for understanding the relationship between drug exposure and biological effect. The following workflow details this process, which can be applied to this compound.
Before evaluating this compound, active Kgp must be isolated. The following protocol, adapted from established methods, provides a simpler alternative to complex chromatographic techniques [1].
This protocol measures the direct inhibitory effect of this compound on Kgp enzyme activity.
Y=Bottom + (Top-Bottom)/(1+10^((LogIC50-X)*HillSlope))) to determine the IC₅₀ value.A standard preclinical PK study provides critical data on the absorption, distribution, metabolism, and excretion (ADME) of this compound [2] [3].
Table 1: Key Pharmacokinetic Parameters from a Preclinical Study
| Parameter | Unit | IV Administration | SC Administration |
|---|---|---|---|
| Cₘₐₓ | ng/mL or µM | (To be determined) | (To be determined) |
| Tₘₐₓ | h | (To be determined) | (To be determined) |
| AUC₀–∞ | h·ng/mL | (To be determined) | (To be determined) |
| t₁/₂ | h | (To be determined) | (To be determined) |
| CL | L/h/kg | (To be determined) | (To be determined) |
| Vd | L/kg | (To be determined) | (To be determined) |
| F (Bioavailability) | % | 100% (by definition) | (To be determined) |
To understand the relationship between exposure and effect, an integrated PK/PD study is essential [3].
Table 2: Example PK/PD Model Parameters for this compound
| Parameter | Symbol | Unit | Value (Illustrative) |
|---|---|---|---|
| Maximal Effect | Eₘₐₓ | % Inhibition | (To be determined) |
| Plasma Concentration for 50% of Eₘₐₓ | EC₅₀ | ng/mL or µM | (To be determined) |
| Hill Coefficient | γ | - | (To be determined) |
| In Vivo Potency (IC₅₀) | IC₅₀ (in vivo) | ng/mL or µM | (To be determined) |
The protocols outlined above are fundamental for advancing this compound through the drug discovery pipeline.
This document provides a structured framework for the experimental characterization of this compound. By adhering to these detailed protocols for dosing, administration, and integrated PK/PD analysis, researchers can systematically evaluate this compound's potential. The generated data will be invaluable for making informed decisions on compound progression and for designing future clinical trials aimed at treating gingipain-mediated pathologies.
Chemical and Biological Profile Kgp-IN-1 is a small molecule inhibitor with the CAS Number 2097865-36-4 and a molecular formula of C19H24F4N4O3 [1] [2]. It is specifically designed to target and inhibit the activity of arginine-specific gingipains (Rgps), a class of proteases essential for the virulence of P. gingivalis [1] [2]. While its primary target is Rgp, research indicates that inhibiting Rgp activity can indirectly affect the function of lysine-specific gingipain (Kgp), as these proteases often work in tandem during infection [3].
Primary Research Applications this compound is primarily used as a pharmacological tool to investigate the role of Rgps in the pathogenesis of P. gingivalis. Key research applications include:
The following protocols outline the use of this compound in common research contexts to study P. gingivalis pathogenesis.
Protocol 1: Inhibiting Gingipain Activity in Bacterial Cultures This protocol is used to pre-treat bacteria before infecting host cells, allowing researchers to attribute observed effects to gingipain activity.
Protocol 2: Studying P. gingivalis Survival in Host Cells This assay investigates how gingipains promote bacterial survival inside host cells.
Protocol 3: Assessing Host Immune Signaling and Cytokine Production This protocol is used to analyze how gingipain inhibition restores the host's immune response.
The table below summarizes quantitative findings from research utilizing this compound and related gingipain inhibition strategies.
Table 1: Experimental Data from Gingipain Inhibition Studies
| Experimental Context | Key Parameter Measured | Effect of Gingipain Inhibition | Citation / Compound Used |
|---|---|---|---|
| HSV-1 & Interferon Response | IFNβ mRNA expression in oral epithelial cells | Restored expression after poly(I:C) stimulation | [5] (KYT inhibitors) |
| Intracellular Survival in BMECs | Number of live intracellular P. gingivalis | Significant reduction in bacterial count | [4] (KYT-36) |
| Cytokine Degradation | Protein levels of IL-8, IL-6, MCP-1 | Increased cytokine detection in supernatants | [3] (KYT-1 & KYT-36) |
| Immune Signaling | Protein levels of RIPK1, TAK1, AKT | Prevented degradation of host kinases | [3] (KYT-36) |
| Trophoblast Infection | Phosphorylation of ATR, Chk2, p53 | Attenuated DNA damage response pathway | [6] (KYT-1 & KYT-36) |
The following diagrams illustrate the molecular mechanisms of Kgp activity and a generalized workflow for using this compound in research.
Diagram 1: Molecular Mechanism of Gingipain Action and this compound Inhibition. This figure shows how P. gingivalis gingipains cleave host proteins to disrupt immune signaling, and how this compound targets this process by inhibiting Rgp activity.
Diagram 2: General Workflow for this compound Research Applications. This flowchart outlines the key steps in a typical experiment using this compound to study P. gingivalis pathogenesis, from bacterial culture to downstream analysis.
Although direct information on Kgp-IN-1 is unavailable, the search results confirm that inhibiting Kgp is a active area of research for impairing the virulence of P. gingivalis. The studies consistently use other specific, commercially available Kgp inhibitors (such as KYT-36) and genetically modified bacterial strains in their experiments [1] [2] [3].
The table below summarizes the key findings from the literature on how Kgp inhibition affects bacterial virulence:
| Research Context | Inhibitor/Mutant Used | Key Observed Outcome | Citation |
|---|---|---|---|
| Antiviral Response Impairment | KYT-36 | Kgp inhibition prevented the attenuation of interferon signaling, reducing HSV-1 propagation in oral mucosa. [1] | |
| Trophoblast Cell Impairment | Gingipain-null mutant (KDP136) | A mutant lacking all gingipains did not induce G1 arrest or apoptosis in trophoblast cells. [2] | |
| Immune Signaling Dysregulation | KYT-36 | Kgp inhibition prevented the degradation of innate immune kinases (RIPK1, TAK1, AKT) and restored TNFα responsiveness. [3] |
Since established protocols for this compound are not in the public domain, here is a logical approach to develop them based on standard practices with similar inhibitors.
The following diagram outlines a generalized workflow for designing experiments with a Kgp inhibitor like this compound, based on common approaches in the field.
When you obtain the specific details for this compound, please keep these points in mind:
Q: What are the most effective techniques for enhancing the solubility of a poorly soluble compound like Kgp-IN-1?
A: The optimal technique depends on your compound's specific physicochemical properties and the goals of your formulation. The most effective and widely studied methods are Solid Dispersions, Nanotechnology, Complexation, and Lipid-Based Systems. The table below summarizes the core techniques, their mechanisms, and key considerations for implementation.
| Technique | Mechanism of Action | Key Advantages | Common Agents/Polymers | Reported Solubility/Dissolution Improvement |
|---|---|---|---|---|
| Solid Dispersions [1] [2] | Converts drug to amorphous state; uses hydrophilic carriers to improve wettability. | Significantly increases dissolution rate; uses common, well-understood excipients. | PVP, PEG, HPMC, Poloxamers | PVP-based dispersion: ~94% dissolution in studies [1]. |
| Nanosuspension / Micronization [3] [2] | Reduces particle size to sub-micron level, dramatically increasing surface area. | Can be applied to a wide range of drugs; does not require matrix ingredients. | TPGS, HS15, Cremophor, HPMC | In-situ micronization: ~99% drug release; 4x increase in AUC [3]. |
| Cyclodextrin Complexation [1] [2] | Forms water-soluble inclusion complexes, hiding hydrophobic drug parts. | Can improve both solubility and stability of the drug molecule. | β-Cyclodextrin, HP-β-CD, SBE-β-CD | Complexation: >90% dissolution achieved [1]. |
| Lipid-Based Formulations [4] [2] | Enhances solubility in GI fluids; promotes lymphatic absorption bypassing first-pass metabolism. | Can generate long-lasting supersaturation; enhances bioavailability for P-gp substrates. | TPGS, Cremophor, Labrasol, Medium-Chain Triglycerides | "Supersaturable lipid-based drug delivery systems" are noted as highly effective [4]. |
| Co-solvency [2] | Reduces dielectric constant of solvent; disrupts water's H-bonding network. | Simple to implement; effective for in-vitro solubility screening. | Ethanol, Propylene Glycol, PEG 400, Glycerin | Effectiveness varies significantly with drug and co-solvent choice [2]. |
Q: What is the recommended workflow for selecting a solubility enhancement method?
A: A logical, step-by-step approach helps in efficiently identifying the most promising technique. The following diagram outlines a recommended decision pathway, from initial physical characterization to advanced formulation strategies.
1. Solid Dispersion via Solvent Evaporation [1] [2] This method is highly effective for screening with various polymers.
2. Nanosuspension via In-Situ Micronization (Solvent Change Method) [3] This technique is excellent for creating stable nanocrystals without complex equipment.
3. Cyclodextrin Complexation via Kneading Method [1] [2] This is a simple, scalable method for forming inclusion complexes.
Q: How does the "spring-and-parachute" concept relate to solubility enhancement? [4] A: This is a key concept for understanding supersaturation. The "spring" refers to a formulation technique (like a solid dispersion) that rapidly releases the drug into solution at a concentration higher than its equilibrium solubility, creating a supersaturated state. The "parachute" is a component (often a polymer) that slows down the drug's precipitation from this supersaturated state, maintaining the high concentration long enough for absorption to occur.
Q: My compound is a P-glycoprotein (P-gp) substrate. Are some techniques better than others? [4] A: Yes. For P-gp substrates, supersaturable lipid-based drug delivery systems are particularly effective. These systems not only improve solubility through supersaturation but the lipid components can also inhibit the P-gp efflux pump directly. This dual action—increasing intestinal concentration and reducing drug efflux—can lead to a significant boost in oral bioavailability.
Q: How do I quantify the success of my solubility experiment? A: The primary metric is an in-vitro dissolution test. This is typically performed using a USP Dissolution Apparatus II (paddle apparatus). You compare the dissolution profile of your modified formulation against the pure drug. A successful formulation will show a significantly higher percentage of drug dissolved within a specified time (e.g., 90 minutes), as seen in the comparative study where some methods achieved over 90% dissolution [1]. Supporting data includes measuring the saturation solubility in a relevant buffer and characterizing the solid state (e.g., via XRD to confirm amorphization).
Q1: What are the common signs of Kgp-IN-1 instability in solution? Instability can manifest in several ways during your experiments. The table below summarizes common indicators and their potential causes.
Table: Common Signs of this compound Instability
| Observation | Potential Cause | Immediate Action |
|---|---|---|
| Precipitation | Low solubility, degradation, solvent incompatibility | Check solvent system; re-dissolve or sonicate. |
| Color Change | Chemical degradation or oxidation | Protect from light; use inert atmosphere (N2/Ar). |
| Loss of Activity | Formation of inactive degradants | Check purity via HPLC; run a fresh bioassay. |
| HPLC Purity Drop | New impurity peaks | Identify degradants via LC-MS. |
Q2: Which analytical methods are critical for assessing this compound stability? A combination of techniques is essential to get a complete picture of your compound's stability. The core methods and the key information they provide are summarized below.
Table: Key Analytical Methods for Stability Assessment
| Method | Key Parameter(s) Measured | Recommended Protocol Frequency |
|---|---|---|
| HPLC-UV/Vis | Chemical purity, degradation products | Daily, for short-term stability under stress conditions. |
| LC-MS | Molecular weight of degradants, structural clues | Upon observation of new HPLC impurities. |
| NMR Spectroscopy | Structural integrity, chemical shift changes | At the beginning and end of a stability study. |
The following are generalized, foundational protocols for stability testing. You will need to optimize the conditions (such as buffer pH, temperature, and time points) specifically for this compound.
Protocol 1: Forced Degradation Study (Solution-State)
Protocol 2: Thermal Stability Assessment via DSC
To help standardize procedures in your lab, here are Graphviz diagrams that outline the logical flow of key experiments. You can use these DOT scripts to generate consistent workflow diagrams for your technical documents.
Diagram 1: Forced Degradation Study Workflow
Diagram 2: Stability-Indicating Method Development
Q: Why is Kgp a critical target for drug development, particularly in relation to P. gingivalis?
A: Kgp is a key virulence factor of the periodontal pathogen P. gingivalis. Its inhibition is a promising strategy because:
Here are detailed methodologies for key experiments in the discovery and validation of Kgp inhibitors.
1. Protocol: In Vitro Assessment of Kgp Protease Inhibition
2. Protocol: Molecular Docking to Predict Binding Affinity and Pose
The following diagram illustrates the core workflow for the structure-based discovery of Kgp inhibitors.
Diagram 1: A structure-based workflow for discovering Kgp inhibitors, integrating computational and experimental validation.
The table below summarizes experimental data for several natural compound-derived Kgp inhibitors reported in recent studies.
| Inhibitor | Reported IC50 / MBIC | Key Experimental Findings | Primary Source / Assay |
|---|---|---|---|
| Quercetin | MBIC: 1000 µg/mL [3] | Strong binding affinity (-7.5 kcal/mol); 4.5-fold downregulation of kgp gene when combined with laser (PDT) [3]. | Molecular Docking & Biofilm Inhibition [3] |
| Phloretin | MIC: 12.5 µg/mL (in hemoglobin medium) [1] | Demonstrated potent anti-hemolytic activity; key phenolic hydroxyl group crucial for activity [1]. | Hemolytic Assay & Antimicrobial Test [1] |
| Naringin Dihydrochalcone | N/A | Identified via high-throughput virtual screening; showed significant inhibition of Kgp protease activity [1]. | Virtual Screening & Protease Inhibition Assay [1] |
| Trilobatin | MIC: 50 µg/mL (in hemoglobin medium) [1] | Effective in inhibiting Kgp protease activity; the A and C rings of the flavonoid are critical [1]. | Protease Inhibition & Antimicrobial Test [1] |
Q: The test compound shows good binding affinity in docking but poor inhibition in the biochemical assay. What could be the reason?
Q: There is high variability in the Anti-hemolytic Assay results.
Q: How can I improve the drug-likeness of a potent Kgp inhibitor?
The following diagram maps the logical process for diagnosing and resolving the common issue of disagreement between computational and experimental results.
Diagram 2: A logical troubleshooting pathway for when computational predictions do not match experimental results.
Understanding the target enzyme is the first step in troubleshooting your assays.
The diagram below summarizes this fundamental inhibition pathway.
The following table outlines common issues in enzymatic assays and their potential solutions, synthesized from general protein and protease assay guidelines [2].
| Problem | Potential Causes | Recommendations |
|---|---|---|
| Weak or No Signal | Sub-optimal buffer pH/conditions; low protease activity [2]. | Confirm buffer is optimal for Kgp; extend digestion time (e.g., 40 mins) [2]. |
| High Background Noise | Fluorescent or UV-absorbing substances in sample buffer [2]. | Dilute sample, or use precipitation (acetone/TCA) to remove interferents; include proper blanks [2]. |
| Poor Replicate Data | Inconsistent pipetting of viscous samples or reagents [2]. | Use reverse-pipetting technique; avoid pipetting very small volumes (<5 µL) [2]. |
| Inconsistent Results | Assay temperature fluctuations; reagent instability [2]. | Maintain consistent incubation temperature; ensure reagents are fresh and stored properly [2]. |
When designing and running your Kgp inhibition assays, pay close attention to these parameters, which are critical for generating reliable data:
Given the lack of specific data on Kgp-IN-1, you may need to empirically determine the best conditions for your compound. The workflow below can serve as a logical guide for your optimization experiments.
If you are experiencing issues like precipitate formation, decreased activity, or unusual experimental results with your research compound, the guide below can help you identify and address common storage-related problems.
Frequently Encountered Storage Problems
| Problem Indicator | Possible Cause | Corrective Action |
|---|---|---|
| Visible precipitate in solution | Formation of insoluble aggregates; freeze-thaw degradation; buffer incompatibility | Warm solution to room temperature and gently mix. If precipitate persists, centrifuge and use supernatant. Prepare fresh aliquots [1]. |
| Loss of biological activity | Repeated freeze-thaw cycles; storage at inappropriate temperature; extended storage past compound's stability limit | Use single-use aliquots; verify storage temperature; confirm compound's specified stability period [1]. |
| Compound clumping in powder form | Exposure to moisture/humidity | Centrifuge tube before opening; store dessicated with silica gel; allow vial to reach room temperature before opening to prevent condensation. |
Q1: What is the recommended long-term storage condition for Kgp-IN-1? > While specific data for this compound is unavailable, most small-molecule inhibitors are best stored as a desiccated powder at -20°C or -80°C, protected from light. Always refer to the Certificate of Analysis (CoA) from the supplier for the definitive protocol [1].
Q2: How should I prepare and store stock solutions of my compound? > 1. Use a high-quality, sterile solvent (e.g., DMSO). > 2. Prepare single-use aliquots to minimize freeze-thaw cycles. > 3. Store aliquots in vials with tight-sealing caps and polymeric seals at or below -20°C [1].
Q3: What is the expected shelf life of this compound? > The stability and shelf-life are compound-specific and should be documented in the CoA. In the absence of such data, a conservative approach is to avoid using the compound beyond 12 months for stock solutions and 6 months for working dilutions, unless stability data confirms a longer lifespan.
Q4: How can I verify if my stored this compound is still viable for experiments? > If compound integrity is , the most reliable method is to run a bioassay with a positive control of known activity and compare the efficacy of the stored compound to a freshly prepared or newly purchased standard.
This general protocol can help you systematically check the stability of your compound under storage conditions.
Workflow for Compound Stability Assessment
Procedure:
To minimize future storage-related problems, please consider the following:
For issues specific to this compound:
SciFinder or Reaxys for any published stability data on this compound or its closely related analogs.
The table below summarizes the basic information for this compound (hydrochloride salt) as a reference for researchers [1].
| Property | Description |
|---|---|
| IUPAC Name | Information not available in search results |
| Molecular Formula | C₁₉H₂₅ClF₄N₄O₃ [1] |
| CAS Number | 2097865-47-7 [1] |
| Molecular Weight | 468.87 g/mol [1] |
| Biological Target | Arginine-specific gingipain (Rgp) [1] |
| Source | Extracted from patent WO2017201322A1, compound 13-R [1] |
| Storage | 4°C, sealed, away from moisture [1] |
| Legality | Controlled substance in some territories [1] |
Understanding the context of Kgp gingipain is crucial for framing your research. The diagrams below illustrate its role based on current literature.
Diagram: Kgp-Mediated Impairment of Antiviral Defense. This diagram shows the proposed mechanism by which P. gingivalis Kgp gingipain compromises the host's interferon response, leading to increased susceptibility to viral infections like HSV-1 [2].
Here is a detailed methodology for a standard Kgp enzyme inhibition assay, which can be used as a core experiment to test this compound efficacy [3].
Diagram: Kgp Enzyme Inhibition Assay Workflow. This flowchart outlines the key steps in a fluorogenic assay to determine the inhibitory activity of this compound [3].
Sample Preparation
Inhibitor Addition
Pre-incubation
Reaction Initiation
Kinetic Measurement
Data Analysis
Based on the scientific context, here are some anticipated FAQs.
| Question | Evidence-Based Guidance & Troubleshooting |
|---|---|
| What is the significance of inhibiting Kgp? | Kgp is a key virulence factor. Inhibiting it may restore the host's antiviral interferon response, which is impaired by P. gingivalis infection [2]. |
| The assay shows high background noise. | Ensure the bacterial lysate is pure and the substrate is fresh. Include a no-enzyme control to subtract background fluorescence. Optimize lysate concentration. |
| The IC₅₀ value is higher than expected. | Verify the inhibitor is fully dissolved in a suitable solvent like DMSO (ensure final DMSO concentration is <1% and does not affect enzyme activity). Check enzyme activity and pre-incubation time. |
| How can I test this compound in a cellular model? | While a specific protocol is not provided, you could establish a model of P. gingivalis infecting gingival keratinocytes and measure downstream effects like IFNβ expression or HSV-1 propagation [2]. Use a gingipain-null mutant as a control. |
| The inhibitor is insoluble in aqueous buffer. | This compound HCl is soluble in DMSO to at least 20 mg/mL [1]. For cellular assays, prepare a stock in DMSO and then dilute in buffer, ensuring the final DMSO concentration is non-cytotoxic. |
The search results I obtained are from early 2025 and lack the specific, applied troubleshooting data you requested for this compound. The experimental protocol provided is a generic standard for Kgp inhibition.
To build a more robust support center, I suggest you:
PubMed or Google Scholar using its CAS Number (2097865-47-7) for any newly published studies.
Before troubleshooting specific issues, it is crucial to understand the common sources of error in molecular docking and the controls you should have in place.
The table below outlines frequent issues, their potential causes, and corrective actions.
| Problem | Possible Causes | Corrective Actions & Notes |
|---|---|---|
| Unexpectedly Weak Binding Affinity | Sub-optimal binding pose, inaccurate protonation state, rigid receptor treatment. | Confirm ligand protonation states (e.g., using ChemAxon's Chemicalize [3]). Use molecular dynamics (MD) to refine poses and estimate binding free energy more accurately [3] [4]. |
| Poor Enrichment (Cannot distinguish actives from inactives) | Inadequate scoring function performance for your specific target. | Employ negative image-based rescoring (R-NiB). This method scores docking poses based on their shape/electrostatic complementarity to the protein's binding cavity, often improving enrichment [2]. |
| Irreproducible or Unstable Binding Poses | High flexibility of the ligand or the protein's binding site. | Use ensemble docking. Dock your ligand into multiple conformations of the target (an "ensemble") generated from molecular dynamics simulations to account for protein flexibility [5]. |
| Poor Drug-Likeness or ADMET Profile | Ligand structure may have unfavorable physicochemical properties. | Perform in silico ADMET prediction early. Use tools like SwissADME and PROTOX to check for cytotoxicity, hepatotoxicity, and other properties [6] [7]. |
For Kgp-IN-1, which was identified as a potential inhibitor of influenza virus neuraminidase (N1) [3], you can use the following protocol as a reference for your own target.
Reference Protocol for Neuraminidase Docking & Validation
This methodology is adapted from the study that identified this compound [3].
System Setup
Molecular Docking
Post-Docking Analysis
The following diagram illustrates the core workflow and the key validation steps following docking:
If the standard protocol does not yield satisfactory results, consider these advanced methods:
Kgp is a key virulence factor produced by the periodontal pathogen Porphyromonas gingivalis. It is a cysteine protease that specifically cleaves proteins at lysine residues. Inhibiting Kgp is a significant area of research because it plays a crucial role in the bacterium's ability to cause disease and evade the host's immune system.
The table below summarizes key findings on the consequences of Kgp activity and the effect of its inhibition:
| Aspect | Effect of Kgp Activity | Outcome of Kgp Inhibition (using KYT-36) |
|---|---|---|
| Antiviral Response | Impairs interferon (IFN) signaling pathway via proteolytic cleavage, increasing host susceptibility to viral infections like HSV-1 [1] [2]. | Restores the host's interferon-mediated antiviral response [1]. |
| Intracellular Survival | Promotes bacterial survival inside host cells (brain microvascular endothelial cells) by degrading lysosomal proteins (ATP6V0D1, LAMP1) and inhibiting lysosomal acidification [3]. | Reduces the number of live P. gingivalis inside host cells by restoring lysosomal function [3]. |
| General Role | Tailors the host's immune response and facilitates polymicrobial infections [1]. | Considered a preventive strategy against viral comorbidities in periodontitis [1]. |
While specific protocols for "Kgp-IN-1" are not available, the research using the specific Kgp inhibitor KYT-36 provides a methodological blueprint. KYT-36 is a highly selective inhibitor of Kgp's enzymatic activity [1] [3].
A general experimental workflow to study Kgp inhibition would involve the following stages, which you can adapt for your compound:
IFNβ and interferon-stimulated genes (IP-10, RANTES, IFIT1) was measured using qPCR [1].Q1: What is the primary mechanism by which Kgp promotes viral infection? A1: Kgp disrupts the host's primary antiviral defense by cleaving key components of the interferon (IFN) signaling pathway. This proteolytic modification prevents the cell from mounting an effective antiviral state, making it more susceptible to viruses like HSV-1 [1] [2].
Q2: How does Kgp inhibition enhance the host's antibacterial defense? A2: Kgp allows P. gingivalis to survive inside host cells by blocking the normal process that would kill it. The inhibitor KYT-36 restores lysosomal acidification, a critical bactericidal mechanism, by preventing Kgp from degrading the proteins (ATP6V0D1, LAMP1) required for this process [3].
Q3: In a co-infection model, what is the logical relationship between Kgp activity and HSV-1 propagation? A3: The presence of active Kgp from P. gingivalis creates a permissive environment for the virus by disabling the shared host defense mechanism. The relationship can be visualized as follows:
Here are answers to some common questions you might encounter:
Q1: What are the most critical factors to control in a Kgp activity assay?
Q2: My Kgp inhibition results are inconsistent between runs. What could be the cause?
Q3: How can I characterize the specificity of this compound?
The table below outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Causes | Suggested Remedies & Best Practices |
|---|
| Low or No Inhibition | - Inhibitor stock solution degraded
This protocol is adapted from established gingipain activity assays to provide a robust methodology for evaluating this compound [1] [2].
1. Reagent Preparation
2. Assay Procedure
Pre-incubation:
Reaction Initiation & Measurement:
3. Data Analysis
The following diagram outlines the core procedural workflow for the Kgp inhibition assay, from sample preparation to data analysis.
Kgp Inhibition Assay Workflow
The table below summarizes key inhibitors of Porphyromonas gingivalis gingipains discussed in recent scientific literature. Please note that the data comes from various studies and may not be directly comparable due to differing experimental conditions.
| Inhibitor Name | Target Gingipain | Reported Type / Source | Key Experimental Findings (In Vitro) | Supporting Citations |
|---|
| KYT-36 | Lysine-specific (Kgp) | Synthetic Peptide Inhibitor | • Effectively blocked Kgp-mediated degradation of RIPK1, TAK1, and AKT kinases in HUVECs. • Increased production of IL-8, IL-6, and MCP-1 in infected cells by preventing cytokine degradation. | [1] [2] | | KYT-1 | Arginine-specific (RgpA/B) | Synthetic Peptide Inhibitor | • Increased production of IL-8 and MCP-1 in infected HUVECs. • Often used in combination with KYT-36 to fully inhibit gingipain activity. | [2] | | Epigallocatechin Gallate | Kgp and/or Rgp | Food-derived Natural Product (Tea Polyphenol) | • Demonstrates inhibitory activity against gingipain activity. | [3] | | Phloretin & Phlorizin | Kgp and/or Rgp | Food-derived Natural Product (Dihydrochalcone) | • Dihydrochalcone scaffold shows gingipain inhibition. | [3] | | A7 and G1 Monoclonal Antibodies | RgpB and Kgp | Immunological Reagents | • High specificity and affinity (KD nanomolar to sub-nanomolar). • Enabled sensitive detection in saliva (LFA: 99.2% sensitivity, 100% specificity). | [4] |
The methodologies below are derived from the studies cited in the table and are foundational for evaluating gingipain inhibitors.
Western Blotting to Assess Host Protein Degradation
ELISA for Cytokine Protection Assay
Immunofluorescence Analysis of Signaling Attenuation
The diagram below illustrates how P. gingivalis gingipains, particularly Kgp, disrupt key host cell signaling pathways, based on the described research [1] [2]. Effective inhibition should prevent these effects.
For a novel compound like Kgp-IN-1, a comprehensive validation profile typically includes data on its biochemical potency, cellular activity, selectivity, and functional effects in disease-relevant models. The table below outlines the core experiments you would need to look for when comparing this compound to other inhibitors.
| Experimental Category | Key Metrics & Parameters | Commonly Used Alternatives for Comparison |
|---|---|---|
| Biochemical Assays | IC₅₀, Ki, Kd | Cathepsin S, Cathepsin L, other cysteine proteases |
| Cellular Activity Assays | Cellular IC₅₀, EC₅₀ | Tool compounds (e.g., Odanacatib), non-selective inhibitors (e.g., E64) |
| Selectivity Profiling | Selectivity index (e.g., CatL/CatS ratio), results from panels (e.g., 100+ kinases/proteases) | Pan-assay interference compounds (PAINS), broad-spectrum protease inhibitors |
| Cellular Phenotypic Assays | Inhibition of antigen presentation, reduction of cytokine production, effects on cell invasion/migration | Biologics (e.g., anti-MHC class II antibodies), other signaling pathway inhibitors |
| In Vivo Efficacy | Dose-response, PD markers (e.g., reduction of substrate cleavage), disease model endpoints | Vehicle control, benchmark compounds, standard-of-care therapeutics |
Based on standard practices in the field, here are detailed methodologies for the key experiments referenced in the table. You can use these as a checklist when evaluating literature on this compound.
Biochemical Potency Assay (to determine IC₅₀)
Cellular Target Engagement (to determine cellular IC₅₀)
Selectivity Profiling (to determine selectivity index)
Functional Cellular Assay (to demonstrate phenotypic effect)
In Vivo Pharmacodynamics (to confirm target engagement in vivo)
The diagram below outlines the logical flow of a complete validation process for this compound, from initial screening to in vivo confirmation.
The lysine-specific gingipain (Kgp) from Porphyromonas gingivalis is a well-established virulence factor. Recent studies confirm that inhibiting Kgp is a viable therapeutic strategy because this enzyme plays a key role in disrupting the host's immune response.
The methodologies from recent publications can serve as a benchmark for designing experiments to confirm Kgp-IN-1 activity. The table below summarizes key established experimental approaches.
Table 1: Experimental Models for Assessing Kgp Inhibitor Activity
| Experimental Model | Measured Outcome / Readout | Citation |
|---|---|---|
| Human Gingiva / Oral Epithelial Cell Model | Infection with HSV-1; viral load and tissue distribution; expression of IFNβ and interferon-stimulated genes (IP-10, RANTES, IFIT1) [1]. | [1] |
| Cell-Free Biochemical Assay | Proteolytic activity of purified Kgp enzyme; dose-dependent attenuation of IFNβ expression in poly(I:C)-stimulated cells [1]. | [1] |
| Human Umbricial Vein Endothelial Cells (HUVEC) | Production of cytokines and chemokines (IL-8, IL-6, MCP-1); degradation of host kinases (RIPK1, TAK1, AKT) analyzed by Western Blot [2]. | [2] |
| Neuronal Cell Model | Reactivation of latent HSV-1 via an IFN-independent mechanism [1]. | [1] |
When quantitative data for this compound becomes available, you can structure comparisons with other inhibitors using the following framework.
Table 2: Framework for Comparing Kgp Inhibitor Profiles
| Parameter | Description |
|---|---|
| Potency (IC50/EC50) | Half-maximal inhibitory/effective concentration in enzymatic and cellular assays. |
| Selectivity | Activity against Rgp arginine-specific gingipains and other host proteases. |
| Cellular Activity | Efficacy in cell-based models (e.g., prevention of kinase degradation, restoration of cytokine production). |
| Mechanism | Reversible/irreversible; covalent/non-covalent binding. |
| Structural Features | Presence of a warhead (e.g., peptidyl acyloxymethyl ketone) and other functional groups. |
To contextualize how Kgp inhibitors work, the following diagram illustrates the pathway through which Kgp protease impairs the host immune response, based on the studies reviewed [1] [2].
Given that specific data on this compound is not publicly available in the searched literature, here are practical steps you can take:
| Inhibitor | Administration Route | Key Efficacy Finding (vs. placebo) | Notable Resistance Mutations | Key Safety Notes |
|---|---|---|---|---|
| Zanamivir (Relenza) | Oral Inhalation [1] [2] | Reduces symptom duration [2]; Ranked 2nd in network meta-analysis (SUCRA=64%) [3] | E119G/A (N2), R152K (B) [4] | Monitor for respiratory distress [2] |
| Oseltamivir | Oral [2] | Reduces symptom duration [2]; Ranked 3rd in network meta-analysis (SUCRA=55.1%) [3] | H274Y (N1), R292K (N2) [4] | Higher incidence of nausea [2] |
| Peramivir | Intravenous [1] | Ranked 1st in network meta-analysis (SUCRA=82.6%) for symptom alleviation [3] | Information not specified in search results | Information not specified in search results |
| Laninamivir | Information not specified | Information not specified in search results | Information not specified in search results | Information not specified in search results |
The table below consolidates quantitative data on the potency of these inhibitors from enzyme inhibition assays.
| Inhibitor | Median IC₅₀ (nM) - Influenza A | Median IC₅₀ (nM) - Influenza B | Resistance Profile (Fold Change in IC₅₀) |
|---|
| Zanamivir | 0.95 nM [4] | 2.7 nM [4] | E119G (N2): Resistant (IC₅₀ = 20,000 nM) [4] R152K (B): Highly Resistant (IC₅₀ = 750 nM) [4] H274Y (N1): Susceptible (IC₅₀ = 1.5 nM) [4] | | Oseltamivir Carboxylate | 0.45 nM [4] | 8.5 nM [4] | R292K (N2): Highly Resistant (IC₅₀ > 3,000,000 nM) [4] H274Y (N1): Resistant (IC₅₀ = 400 nM) [4] | | RWJ-270201 (Peramivir) | ~0.34 nM [4] | 1.36 nM [4] | R292K (N2): Moderately Resistant (IC₅₀ = 30 nM) [4] H274Y (N1): Moderately Resistant (IC₅₀ = 40 nM) [4] |
The quantitative data in the table above is typically generated through a Neuraminidase Inhibition Assay, which measures an inhibitor's ability to block the enzyme's function. Below is a generalized workflow based on standard methodologies [4].
Protocol Details:
The table below summarizes the core information available for this compound hydrochloride.
| Property | Description |
|---|---|
| Target | Arginine-specific gingipain (Rgp) [1] |
| Biological Source | Porphyromonas gingivalis [1] |
| Origin | Extracted from patent WO2017201322A1, compound 13-R [1] |
| CAS Number | 2097865-47-7 [1] |
| Molecular Formula | C₁₉H₂₅ClF₄N₄O₃ [1] |
| Molecular Weight | 468.87 g/mol [1] |
| Appearance | White to off-white solid [1] |
To understand this compound's selectivity, it's crucial to know its target family. Gingipains are cysteine proteinases that are major virulence factors of the periodontal pathogen Porphyromonas gingivalis [2]. They are divided into two classes:
rgpA and rgpB genes [2].kgp gene [2].These enzymes can form large, multi-domain complexes on the bacterial cell surface and are critical for host tissue destruction and evasion of immune responses [2]. The following diagram illustrates the relationship between these enzymes and their inhibitors.
A standard protocol for assessing Kgp enzyme activity, which can be adapted for inhibitor selectivity studies, is outlined below. This method typically uses a fluorogenic substrate [3].
Key Protocol Details [3]:
To validate selectivity for Rgp over Kgp, this same protocol would be run in parallel using the specific Kgp substrate and the Rgp substrate, with and without the inhibitor.
The table below summarizes key information for the Rgp inhibitor this compound, as identified from a commercial supplier's data sheet [1].
| Property | Description |
|---|---|
| Inhibitor Name | This compound hydrochloride |
| Primary Target | Arginine-specific gingipains (Rgp) of P. gingivalis [1] |
| Source | Extracted from patent WO2017201322A1, compound 13-R [1] |
| Molecular Weight | 468.87 g/mol [1] |
| CAS Number | 2097865-47-7 [1] |
| Available Experimental Data | Commercial availability is listed; specific IC₅₀, Ki values, or direct performance comparisons against other inhibitors were not provided in the source [1]. |
Research has identified several other classes of compounds with gingipain-inhibiting activity, though their development status and specific performance metrics vary. The following table categorizes these alternatives [2] [3].
| Inhibitor Class | Examples | Key Characteristics & Findings |
|---|---|---|
| Synthetic Compounds | Aza-peptide Michael acceptors, KYT inhibitors [2] | Potent gingipain inhibitors noted; some can inhibit a broad spectrum of host proteases and have undesirable side effects [2]. |
| Natural/Plant-Derived Inhibitors | Prenyl flavonoids (e.g., Limonianin), cranberry and rice extracts, polyphenols from green tea [2] [3] | Considered promising therapeutic blockers; specific prenyl flavonoids inhibit gingipain activity in a non-competitive manner with Ki values at µM order, and also hinder bacterial growth and biofilm formation [3]. |
| Protein-Based Inhibitors | N-terminal prodomains (NPDs), lactoferrin, histatins [2] | Recombinant NPDs inhibit Rgps with high affinity (Ki in low nanomolar range); proteinaceous inhibitors can be found in human plasma and tissue fluids [2]. |
To objectively compare inhibitors, a standardized enzymatic activity assay is essential. The protocol below, adapted from a published source, details a method for assessing Kgp inhibition that can be applied to any candidate inhibitor [4].
Workflow Steps:
This methodology allows for the generation of quantitative data like IC₅₀ (half-maximal inhibitory concentration) and Ki (inhibition constant), which are crucial for direct comparison.
The current publicly available data presents the following situation:
For a definitive comparison guide, you may need to consult the full text of the patent WO2017201322A1 (from which this compound originates) or conduct primary research to test this compound alongside traditional inhibitors using the standardized protocol above.